BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Methyl 2,3-
dibromopropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 2,3-dibromopropionate

Cat. No.: B161898

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2,3-dibromopropionate, a halogenated ester of significant interest in synthetic chemistry and
drug development. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for
its identification, characterization, and application in further research.

Spectroscopic Data Summary

The spectroscopic data for Methyl 2,3-dibromopropionate is summarized in the tables below,
providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)
The *H NMR spectrum of Methyl 2,3-dibromopropionate provides information about the

chemical environment of the hydrogen atoms in the molecule. The data presented here was
obtained in deuterated chloroform (CDClIs).
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Assignment Constants (J)
(ppm) .
in Hz
Doublet of
4.452 1H CHBr J=10.8,4.8
doublets
Doublet of CH2Br
3.919 1H _ _ J=10.8,9.8
doublets (diastereotopic)
3.844 Singlet 3H OCHs -
Doublet of CH2Br
3.697 1H ] ] J=938,438
doublets (diastereotopic)

Table 1: *H NMR Spectroscopic Data for Methyl 2,3-dibromopropionate.[1]

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)

Carbon Type

168.0 C=0 (Ester carbonyl)
53.0 OCHs (Methoxy)
45.0 CHBr

34.0 CH:2Br

Table 2: 13C NMR Spectroscopic Data for Methyl 2,3-dibromopropionate.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2,3-dibromopropionate highlights the presence of key functional

groups. The following are characteristic absorption bands.
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Wavenumber . . . .
Intensity Functional Group Vibration Mode

(cm™)

~1740 Strong C=0 Stretch

~1200 Strong Cc-0 Stretch (Ester)

~2950 Medium C-H Stretch (Alkyl)

~650 Strong C-Br Stretch

Table 3: Key IR Absorption Bands for Methyl 2,3-dibromopropionate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming its molecular weight and elemental composition.

m/z Relative Intensity (%) Assighment

[M]* (Molecular ion peak with

244, 246, 248 Variable isotopic pattern for two Br
atoms)

165, 167 High [M - OCHs]*

121, 123 High [CH2BrCHBI]*

9 High [COOCH:]*

Table 4: Mass Spectrometry Data for Methyl 2,3-dibromopropionate.[2]

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data
presented above.

NMR Spectroscopy (*H and **C)
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Sample Preparation: A sample of Methyl 2,3-dibromopropionate (typically 10-50 mg for 13C
NMR and 1-5 mg for H NMR) is dissolved in approximately 0.5-0.7 mL of deuterated
chloroform (CDCIs). A small amount of tetramethylsilane (TMS) may be added as an internal
standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data
acquisition.

IH NMR Acquisition:

Pulse Program: A standard single-pulse experiment is typically used.

Acquisition Time: ~2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are usually sufficient.

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected.
Chemical shifts are referenced to TMS.

13C NMR Acquisition:

e Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.
e Acquisition Time: ~1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower
natural abundance of 13C.

o Data Processing: Similar to *H NMR, the data undergoes Fourier transformation, phasing,
and baseline correction.

Infrared (IR) Spectroscopy
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Sample Preparation: As Methyl 2,3-dibromopropionate is a liquid, a neat spectrum can be
obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Data Acquisition:
e Abackground spectrum of the clean salt plates is first recorded.

o The sample is then placed on one plate, and the second plate is pressed on top to create a
thin film.

e The sample spectrum is then recorded, typically over a range of 4000 to 400 cm~1.

o The instrument software automatically subtracts the background spectrum from the sample
spectrum.

o Resolution: Typically 4 cm~1,

e Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the
analysis of volatile compounds like Methyl 2,3-dibromopropionate.

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) is prepared.

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap
analyzer).

GC Conditions:
e Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

 Injector Temperature: Typically set to 250 °C.
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e Oven Temperature Program: An initial temperature of around 50-70 °C is held for a few
minutes, then ramped up to 250-280 °C at a rate of 10-20 °C/min.

o Carrier Gas: Helium at a constant flow rate.

MS Conditions:

 lonization Mode: Electron lonization (EIl) at 70 eV.
e Mass Range: Scanned from m/z 40 to 300.

o Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to
Methyl 2,3-dibromopropionate is analyzed for its molecular ion and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Methyl 2,3-dibromopropionate.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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